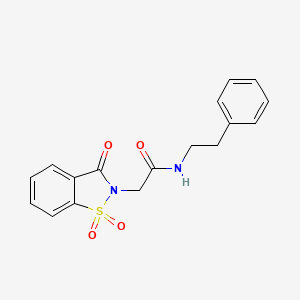

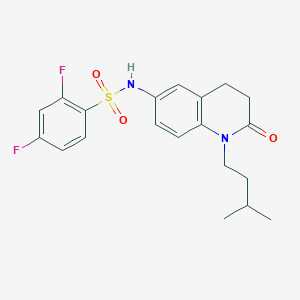

2,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

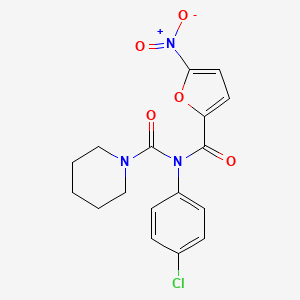

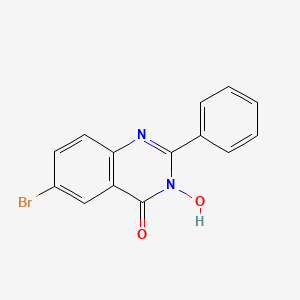

The compound “2,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs due to its bioactivity . The molecule also contains a tetrahydroquinoline ring, which is a type of heterocyclic compound. Heterocyclic compounds are often found in bioactive molecules, including many drugs .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of the 2,4-difluoro groups on the benzene ring would likely influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its water solubility, while the fluorine atoms could affect its lipophilicity .Aplicaciones Científicas De Investigación

Synthesis and Characterization

A significant area of research involves the synthesis and structural characterization of tetrahydroquinoline derivatives. For instance, studies on the synthesis of tetrahydro-diepoxybenzo[de]isoquinoline derivatives through [4+2] cycloaddition reactions reveal the formation of "pincer"- and "domino"-type adducts. These compounds demonstrate interesting solid-state behaviors such as forming self-assembled dimers or 1D supramolecular chains, highlighting the importance of F⋯O interactions (Grudova et al., 2020). Similarly, research into the synthesis of tetrahydroquinoline derivatives bearing a sulfonamide moiety has shown potential antitumor activities, indicating their utility in developing new therapeutic agents (Alqasoumi et al., 2010).

Molecular Interactions

Research has also focused on probing the molecular interactions between human carbonic anhydrases and a novel class of benzenesulfonamides, including tetrahydroquinoline derivatives. These studies have provided insights into the design of compounds with improved selectivity toward druggable isoforms through the introduction of additional hydrophobic/hydrophilic functionalities (Bruno et al., 2017).

Anticancer and Antimicrobial Potential

Several trifluoromethylquinoline derivatives containing a benzenesulfonamide moiety have been synthesized and evaluated for their anticancer activity against various cancer cell lines. Some compounds have shown promising results, outperforming reference drugs like doxorubicin in certain cases (Al-Dosari et al., 2013). Furthermore, research into 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases has highlighted the significant binding potency of fluorinated compounds, with applications potentially extending to therapeutic interventions (Dudutienė et al., 2013).

Catalytic Applications

Half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings have been synthesized from reactions involving N-(quinoline-8-yl-aryl)benzenesulfonamides. These complexes demonstrated good activity as catalysts in the transfer hydrogenation of acetophenone derivatives, showcasing their potential in synthetic chemistry applications (Dayan et al., 2013).

Mecanismo De Acción

Target of Action

The compound, also known as 2,4-difluoro-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The compound may affect several biochemical pathways due to its potential interaction with multiple targets. For instance, indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that this compound may also interfere with the viral replication pathway.

Pharmacokinetics

It’s worth noting that boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential interaction with multiple targets. For example, if the compound does exhibit antiviral activity, it may inhibit viral replication, leading to a decrease in viral load .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic acids and their esters , which may also apply to this compound. Therefore, the physiological environment in which the compound acts can significantly impact its effectiveness and stability.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,4-difluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N2O3S/c1-13(2)9-10-24-18-6-5-16(11-14(18)3-8-20(24)25)23-28(26,27)19-7-4-15(21)12-17(19)22/h4-7,11-13,23H,3,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGOGFWDPZJFBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2939802.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2939806.png)

![2-[1-(2-phenylethyl)-1H-1,2,3,4-tetrazol-5-yl]acetic acid](/img/structure/B2939815.png)

![Lithium 7-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2939819.png)

![Ethyl (1R,2R,3R)-2-formyl-3-[formyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate](/img/structure/B2939820.png)